[Leu31,Pro34]-Neuropeptide Y (human, rat) -

[Leu31,Pro34]-Neuropeptide Y (human, rat)

Catalog Number: EVT-242096
CAS Number:
Molecular Formula: C189H284N54O56S
Molecular Weight: 4241 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, with a variety of physiological roles. Among its functions, NPY is involved in the regulation of energy balance, memory processing, and stress response. The peptide operates through different receptor subtypes, with the Y1 and Y2 receptors being the most studied. The analog [Leu31,Pro34]-Neuropeptide Y has been synthesized to better understand the specific roles of these receptor subtypes and has been found to be a selective agonist for the Y1 receptor2.

Mechanism of Action

[Leu31,Pro34]-Neuropeptide Y (NPY) functions primarily through its interaction with the Y1 receptor subtype. This interaction has been shown to cause a transient increase in cytoplasmic free calcium concentrations in human neuroblastoma cells, which is similar to the response observed with native NPY2. In contrast, this analog does not activate Y2 receptors, which are known to bind long C-terminal fragments of NPY4. The specificity of [Leu31,Pro34]-NPY for the Y1 receptor over the Y2 receptor has been demonstrated in various studies, including those using radiolabeled analogs7. The binding of [Leu31,Pro34]-NPY to Y1 receptors is associated with physiological effects such as an increase in blood pressure in anesthetized rats2.

Applications in Various Fields

Neuroscience and Neuropharmacology

In the field of neuroscience, [Leu31,Pro34]-NPY has been used to investigate the role of NPY in the central nervous system. For instance, it has been shown to inhibit potassium-stimulated glutamate release in rat hippocampal slices, suggesting a potent inhibitory action of NPY through Y2 receptors on excitatory amino acid release1. This could have implications for conditions with increased NPY synthesis, such as epilepsy.

Gastroenterology

In gastroenterology, [Leu31,Pro34]-NPY has been studied for its effects on gastric lesion formation and gastric secretion. It has been found to decrease basal gastric acid output and protect against restraint-induced gastric mucosal injury, suggesting a role for NPY in the gut through Y1 receptors3.

Cardiovascular Research

In cardiovascular research, the analog has been used to differentiate between pre- and postjunctional actions of NPY, with [Pro34]NPY selectively identifying postjunctional-mediated actions in vivo5.

Pain and Anxiety Research

[Leu31,Pro34]-NPY has been shown to produce analgesic and anxiolytic effects when microinjected into the periaqueductal gray of rats, indicating potential therapeutic applications for pain and anxiety disorders6.

Endocrinology

The peptide has also been implicated in steroidogenesis, with in vitro studies demonstrating that [Leu31,Pro34]-NPY and related peptides can induce a dose-dependent release of aldosterone from rat adrenal capsule/zona glomerulosa preparations10.

Neuropeptide Y (NPY)

    Relevance: [Leu31,Pro34]-Neuropeptide Y is a synthetic analog of NPY. The structural difference lies in the substitution of two amino acids: Leucine at position 31 and Proline at position 34 [, ]. These modifications enhance the analog's selectivity for the Y1 receptor subtype, making it a valuable tool for investigating the distinct physiological roles of Y1 receptors.

[Leu31,Pro34]-Peptide YY (human) ([Leu31,Pro34]-PYY)

    Relevance: This peptide is structurally analogous to [Leu31,Pro34]-Neuropeptide Y, sharing the same substitutions at positions 31 and 34 []. The primary difference lies in the origin of the peptide sequence. While [Leu31,Pro34]-Neuropeptide Y is derived from Neuropeptide Y, [Leu31,Pro34]-PYY originates from Peptide YY. Despite their different parent peptides, both analogs exhibit a strong preference for the Y1 receptor subtype, highlighting the significance of the Leu31 and Pro34 substitutions in determining Y1 receptor selectivity.

Peptide YY (PYY)

Peptide YY (3-36) (PYY3-36)

    Relevance: Although PYY3-36 lacks the N-terminal region of [Leu31,Pro34]-Neuropeptide Y, it highlights the diverse pharmacology within the NPY family. Research indicates a Y5 receptor subtype mediates the blood glucose-lowering effects of NPY, a subtype also associated with appetite stimulation. This finding was supported by the similar effects observed with PYY, NPY2-36, PYY3-36, and [Leu31,Pro34]-NPY, contrasting with the inactive NPY13-36 and PYY13-36 []. These findings emphasize the complex interplay of NPY receptors and their subtypes in various physiological processes.

Human Pancreatic Polypeptide (hPP)

    Relevance: hPP displays binding affinity for Y4 and Y5 receptors. Studies have used hPP to investigate potential additional NPY receptor subtypes beyond Y1, Y2, Y4, and Y5 [].

Rat Pancreatic Polypeptide (rPP)

    Relevance: Similar to hPP, rPP has been utilized to probe the pharmacological profile of NPY receptors, specifically Y4 receptors. []

C2-NPY

    Relevance: C2-NPY serves as a pharmacological tool to differentiate Y2 receptor-mediated effects from those of other NPY receptor subtypes, including the Y1 receptor targeted by [Leu31,Pro34]-Neuropeptide Y [, ]. By comparing the actions of these selective agonists, researchers can gain a more precise understanding of the specific roles played by individual NPY receptor subtypes in various physiological processes.

[D-Trp32]NPY

    Relevance: [D-Trp32]NPY is used as a selective Y5 receptor agonist to dissect the role of Y5 receptors in NPY-mediated effects, particularly those distinct from Y1 receptor-mediated actions [, ].

BIBP 3226

    Relevance: BIBP 3226 serves as a valuable pharmacological tool to investigate the involvement of Y1 receptors in various physiological and behavioral processes. By blocking Y1 receptors, researchers can determine the extent to which observed effects are mediated through this specific receptor subtype. BIBP 3226 is often used in conjunction with selective agonists, such as [Leu31,Pro34]-Neuropeptide Y, to confirm the specificity of receptor interactions and to further elucidate the distinct roles of different NPY receptor subtypes [, , ].

Properties

Product Name

[Leu31,Pro34]-Neuropeptide Y (human, rat)

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C189H284N54O56S

Molecular Weight

4241 g/mol

InChI

InChI=1S/C189H284N54O56S/c1-15-95(8)149(179(293)233-129(82-141(192)252)167(281)224-123(74-93(4)5)163(277)225-124(75-94(6)7)170(284)238-150(100(13)246)180(294)221-120(31-21-66-207-189(201)202)184(298)242-70-25-35-139(242)176(290)219-115(30-20-65-206-188(199)200)156(270)222-121(151(194)265)77-102-39-49-108(248)50-40-102)237-171(285)127(80-105-45-55-111(251)56-46-105)228-166(280)128(81-106-87-203-91-209-106)229-158(272)114(29-19-64-205-187(197)198)217-162(276)122(73-92(2)3)223-154(268)97(10)211-172(286)134(89-244)235-165(279)126(79-104-43-53-110(250)54-44-104)227-164(278)125(78-103-41-51-109(249)52-42-103)226-157(271)113(28-18-63-204-186(195)196)215-152(266)96(9)210-155(269)118(61-72-300-14)218-168(282)131(85-147(261)262)231-160(274)117(58-60-145(257)258)216-153(267)98(11)212-175(289)137-33-23-67-239(137)181(295)99(12)213-161(275)130(84-146(259)260)230-159(273)116(57-59-144(255)256)214-143(254)88-208-174(288)136-32-22-69-241(136)185(299)133(83-142(193)253)234-169(283)132(86-148(263)264)232-177(291)140-36-26-71-243(140)183(297)119(27-16-17-62-190)220-173(287)135(90-245)236-178(292)138-34-24-68-240(138)182(296)112(191)76-101-37-47-107(247)48-38-101/h37-56,87,91-100,112-140,149-150,244-251H,15-36,57-86,88-90,190-191H2,1-14H3,(H2,192,252)(H2,193,253)(H2,194,265)(H,203,209)(H,208,288)(H,210,269)(H,211,286)(H,212,289)(H,213,275)(H,214,254)(H,215,266)(H,216,267)(H,217,276)(H,218,282)(H,219,290)(H,220,287)(H,221,294)(H,222,270)(H,223,268)(H,224,281)(H,225,277)(H,226,271)(H,227,278)(H,228,280)(H,229,272)(H,230,273)(H,231,274)(H,232,291)(H,233,293)(H,234,283)(H,235,279)(H,236,292)(H,237,285)(H,238,284)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207)/t95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,149-,150-/m0/s1

InChI Key

MPWANDCMSKOYBR-MJWITIMHSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

Alternative Name: [Leu31,Pro34]-NPY (human)

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.